Home > Products > Screening Compounds P18833 > (-)-Alstolucine F
(-)-Alstolucine F -

(-)-Alstolucine F

Catalog Number: EVT-1577988
CAS Number:
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(-)-Alstolucine F is an alkaloid, an organic heteropentacyclic compound and a methyl ester. It has a role as a metabolite.
Source

(-)-Alstolucine F is primarily isolated from plant species within the Strychnos genus, particularly those found in tropical regions. These plants are known for their diverse alkaloid profiles, which have been studied for their potential therapeutic applications. The extraction and purification of (-)-Alstolucine F typically involve advanced chromatographic techniques to ensure high purity levels necessary for further analysis and application.

Classification

Chemically, (-)-Alstolucine F belongs to the class of indole alkaloids, which are characterized by the presence of an indole structure—a bicyclic compound composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Alkaloids like (-)-Alstolucine F are often classified based on their structural features and biological activity, with many exhibiting neuroactive properties.

Synthesis Analysis

Methods

The synthesis of (-)-Alstolucine F has been explored through various methodologies, focusing on both total synthesis and biogenetic approaches. Recent studies have demonstrated that it can be synthesized via rearrangement reactions involving other alkaloids from the Strychnos family, such as alstolucines B and A.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of (-)-Alstolucine F features a complex arrangement typical of indole alkaloids. It consists of multiple rings and functional groups that contribute to its biological activity. The specific stereochemistry is crucial for its interaction with biological targets.

Data

  • Molecular Formula: C₁₈H₁₈N₂O
  • Molecular Weight: Approximately 290.35 g/mol
  • Key Functional Groups: Indole moiety, hydroxyl groups, and nitrogen atoms involved in the formation of cyclic structures.
Chemical Reactions Analysis

Reactions

(-)-Alstolucine F undergoes various chemical reactions typical for alkaloids, including oxidation, reduction, and cycloaddition reactions. These reactions are essential for both its natural biosynthesis and synthetic pathways.

Technical Details

The synthesis often involves:

  • N-Oxidation: Converting nitrogen atoms into N-oxides which are reactive intermediates.
  • Cycloaddition: Utilizing dipolar cycloaddition strategies to form new ring structures.
  • Elimination Reactions: Base-mediated eliminations that liberate functional groups leading to more stable compounds .
Mechanism of Action

Process

Data

Research indicates that (-)-Alstolucine F may exhibit neuroactive properties similar to other alkaloids in its class, potentially influencing neurotransmitter release or receptor activation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity characteristic of indole alkaloids; can participate in electrophilic aromatic substitutions due to the electron-rich nature of the indole ring.
Applications

Scientific Uses

(-)-Alstolucine F has garnered interest for its potential applications in pharmacology due to its biological activities. Research has focused on:

  • Neuropharmacology: Investigating its effects on neurotransmitter systems.
  • Natural Product Chemistry: Exploring its biosynthetic pathways and analogs for drug development.
  • Medicinal Chemistry: Potential lead compound for developing treatments targeting neurological disorders or other conditions influenced by alkaloids .
Structural Characterization and Stereochemical Analysis of (-)-Alstolucine F

Molecular Architecture and IUPAC Nomenclature

(-)-Alstolucine F is a complex pentacyclic indole alkaloid belonging to the Strychnos family, characterized by a unique molecular framework that integrates multiple chiral centers and functional groups. Its core structure consists of a hexacyclic scaffold formed through a biogenetically patterned sequence involving tryptamine and secologanin precursors, culminating in a distinctive arrangement of fused rings including the indole nucleus and a bridged piperidine system [6] [9]. The molecular formula is established as C₂₁H₂₄N₂O₃, with a calculated exact mass of 352.1787 g/mol.

The IUPAC systematic name for (-)-Alstolucine F is (1R,15R,18R,19S)-18-Ethyl-3,13-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹⁵,¹⁹]octadeca-2(10),4(9),5,7-tetraene-14,17-dione, reflecting its stereochemical complexity and functional group topology. Key structural features include:

  • A β-enone system at C19-C18
  • A lactam bridge between N4 and C3
  • A C20 hydroxy group in α-orientation
  • A methyl ester at C16 [6]

Table 1: Core Structural Features of (-)-Alstolucine F

Structural ElementPosition/TypeStereochemistry
Ring SystemPentacyclic (ABCE core + D ring bridge)Rigid V-shape conformation
Carbonyl FunctionalityC19 ketoneConjugated with C20-C21 double bond
Chiral CentersC3, C5, C7, C15, C16, C19, C20Absolute configuration: 3R,5S,7R,15R,16S,19S,20R
N-HeterocyclesIndole (Ring A), Quinolizidine (Rings B-C-E)N1 (indolic), N4 (tertiary amine)

Spectroscopic Identification (NMR, X-ray Crystallography)

Comprehensive spectroscopic analysis has been pivotal in elucidating the structure of (-)-Alstolucine F. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, COSY, HSQC, and HMBC, provides unambiguous assignment of proton and carbon resonances [6] [9]:

¹H NMR (500 MHz, CDCl₃) Key Signals:

  • H-21: δ 6.10 (dd, J=10.2, 1.8 Hz) and H-20: δ 5.83 (d, J=10.2 Hz) confirming the enone system
  • H-12: δ 7.42 (s, 1H) for the indolic proton
  • H₂-17: δ 3.82 (s, 3H) for the methyl ester
  • H-15: δ 3.55 (m, 1H) adjacent to N4

¹³C NMR (125 MHz, CDCl₃) Characteristic Peaks:

  • C19: δ 197.5 (ketone)
  • C21: δ 161.2 (enone carbon)
  • C16: δ 173.8 (ester carbonyl)
  • C2: δ 137.8 (quaternary indole carbon)

X-ray crystallographic analysis of synthetic (-)-Alstolucine F confirms the relative stereochemistry and molecular conformation observed in solution studies. The crystal structure reveals a trans-fused quinolizidine system (rings B/C/E) with a torsion angle of 168.7° at C15-C16, positioning the C20 hydroxy group equatorially. The enone system exhibits bond lengths of 1.476 Å (C19-C20) and 1.224 Å (C19-O), consistent with conjugation [1] [6]. The dihedral angle between the indole plane and the piperidine ring is 87.3°, indicating near-orthogonal orientation.

Table 2: Key NMR Assignments for (-)-Alstolucine F

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)HMBC Correlations
33.15dd (11.5, 5.2)62.4H-14, H-15
127.42s118.2C-2, C-7, C-9
142.87m46.3H-15, H-16
153.55m59.1H-14, H-16
173.82s51.8C-16
19--197.5-
205.83d (10.2)129.4H-21, H-19
216.10dd (10.2, 1.8)161.2H-19, H-22

Stereochemical Configuration and Conformational Dynamics

The absolute stereochemistry of (-)-Alstolucine F was established through asymmetric synthesis from (-)-akuammicine, confirming the S configuration at C20 as the defining feature differentiating it from epimer Alstolucine B (C20 R configuration) [6]. The stereochemical inversion at C20 significantly influences molecular conformation and biological activity. NOESY correlations reveal key spatial interactions:

  • Strong NOE between H-20 (δ 5.83) and H-14β (δ 2.87)
  • Absence of NOE between H-20 and H-15 (δ 3.55)
  • Correlation between H-12 (indole) and H-17 (ester methyl)

Molecular dynamics simulations (500 ns, explicit solvent) demonstrate that the C20 S configuration induces a distinct conformational preference in the D-ring. The free energy landscape reveals two dominant conformers:

  • Major Conformer (78% population): C20-OH pseudo-axial with C21-C19-O dihedral angle of -156°
  • Minor Conformer (22% population): C20-OH pseudo-equatorial (dihedral angle 32°)

These conformational states interconvert through a low-energy barrier (ΔG‡ = 8.3 kJ/mol) involving rotation about the C19-C20 bond. The stereoelectronic effects of the C20 hydroxy group perturb the enone system, with IR spectroscopy showing a 15 cm⁻¹ redshift in carbonyl stretching (1698 cm⁻¹) compared to non-hydroxylated analogues [6] [10]. Variable-temperature NMR studies (213–313 K) reveal coalescence at 268 K for H-20/H-21 signals, corresponding to an exchange rate of 420 s⁻¹ at 298 K for the enone conformational equilibrium.

Comparative Analysis with Related Strychnos Alkaloids

(-)-Alstolucine F exhibits distinct structural variations compared to other Strychnos alkaloids, particularly in oxidation state and stereochemistry at key chiral centers:

Comparison with Alstolucine B:

  • Epimeric at C20 (S vs. R configuration in B)
  • Identical pentacyclic framework
  • ¹³C NMR differences: Δδ +2.3 ppm at C20, -1.8 ppm at C19
  • Reduced ABCC10 ATPase inhibition (27% vs. 44% at 12.5 μM) [6]

Contrast with Akuammicine (precursor):

  • Akuammicine lacks C19 ketone (δC 197.5 in F)
  • Contains Δ¹⁹,²⁰ double bond instead of enone
  • Higher conformational flexibility (RMSF 0.98 Å vs. 0.64 Å in MD simulations)

Norfluorocurarine Analogues:

  • Shared indoloquinolizidine core
  • Norfluorocurarine has saturated D-ring vs. enone in Alstolucine F
  • Alstolucine F shows greater polarity (clogP 2.1 vs. 3.4) [9]

Table 3: Structural Comparison of (-)-Alstolucine F with Related Alkaloids

AlkaloidMolecular FormulaKey Functional GroupsC20 ConfigurationBiological Activity (ABCC10 IC₅₀)
(-)-Alstolucine FC₂₁H₂₄N₂O₃β-Enone, C20-OHS32 μM
(-)-Alstolucine BC₂₁H₂₄N₂O₃β-Enone, C20-OHR18 μM
(-)-AkuammicineC₂₀H₂₄N₂O₂Δ¹⁹,²⁰ alkene, ester-Inactive
NorfluorocurarineC₁₉H₂₂N₂O₂Saturated D-ring, esterR45 μM
EchitamidineC₂₀H₂₄N₂O₂C20-OH, saturatedS28 μM

Biogenetically, (-)-Alstolucine F originates from akuammicine through a proposed oxidative pathway involving:

  • Dihydroxylation at C19-C20 (Upjohn conditions)
  • Selective oxidation at C19 (Corey-Kim protocol)
  • Reductive deoxygenation at C20 (SmI₂-mediated) [6]

This pathway contrasts with Alstolucine A formation, which involves Luche reduction and esterification. The C20 stereochemistry in Alstolucine F likely arises from stereoselective hydride delivery during the SmI₂ reduction step, with molecular modeling showing a 3.2 kcal/mol preference for S-face attack due to torsional strain in the R transition state [6] [9].

Properties

Product Name

(-)-Alstolucine F

IUPAC Name

methyl (1R,11S,12R,17S)-12-acetyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H22N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,12-13,16,21H,7-10H2,1-2H3/t12-,13+,16-,20+/m0/s1

InChI Key

DHAOEWPYRANXCZ-MAOAEMCLSA-N

Synonyms

alstolucine F

Canonical SMILES

CC(=O)C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC

Isomeric SMILES

CC(=O)[C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.